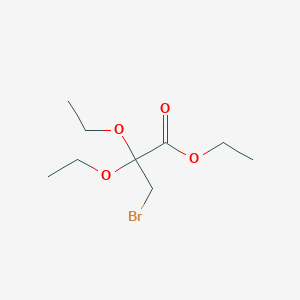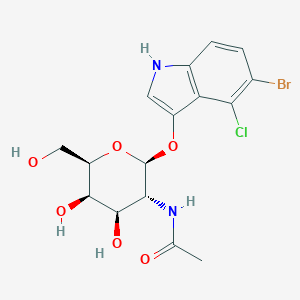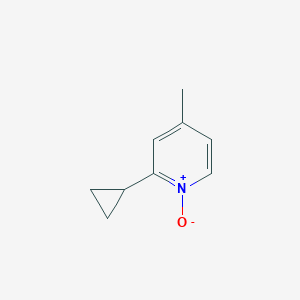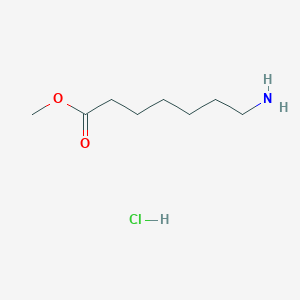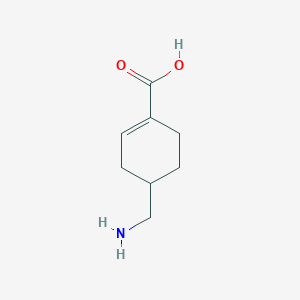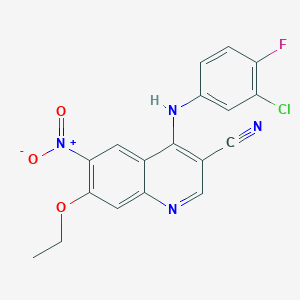
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline
Übersicht
Beschreibung
The compound 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their wide range of biological activities, including anticancer properties. The presence of chloro, fluoro, cyano, ethyloxy, and nitro substituents in the compound suggests that it may have significant biological activity, potentially as a cytotoxic agent against cancer cells .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, including cyclization, nitration, chlorination, and substitution reactions. For instance, the synthesis of chlorinated and fluorinated 7-azaindenoisoquinolines, which share structural similarities with the compound , involves the replacement of a genotoxic nitro group with chloro and fluoro substituents, resulting in compounds with high inhibitory activities against topoisomerase I . Another related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized through cyclization, nitration, and chlorination, starting from 4-methoxyaniline . These methods could provide insights into the potential synthesis routes for the compound of interest.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallography can be used to determine the crystal structure, as seen in the synthesis of a quinazoline derivative, where the molecule crystallized in the orthorhombic system . The molecular modeling of the 7-azaindenoisoquinolines provided possible binding modes to topoisomerase I, which is essential for understanding the interaction between the compound and its biological target .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution and ring transformation. For example, chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione underwent substitution reactions with different nucleophiles, leading to novel quinolinone derivatives . Similarly, the fluorine atom in 3-fluoro-4-nitroquinoline 1-oxide was replaced with nucleophiles to afford substituted derivatives . These reactions are indicative of the chemical versatility of quinoline compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a related compound, highlighted the importance of reaction conditions, such as temperature, which can affect the yield and purity of the final product . The compound's properties can also determine its suitability for large-scale production and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Applications
- Chloroquine and its derivatives have been well-documented for their antimalarial effects since World War II. Due to the emergence of chloroquine-resistant Plasmodium falciparum strains, research has pivoted towards repurposing and modifying the chloroquine scaffold for various infectious and noninfectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015). This suggests that compounds structurally related to chloroquine, like "4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline", may also have potential antimalarial and antiviral applications.
Antioxidant Activity
- Phenolic acids, including compounds structurally related to quinolines, have been recognized for their antioxidant activity. Such compounds play therapeutic roles in antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertensive effects (Naveed et al., 2018). The structural features contributing to the antioxidant activity in similar compounds could provide insights into the potential of "4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline" for similar applications.
Antibacterial Agents
- Fluoroquinolones, a class of compounds including quinoline derivatives, exhibit broad-spectrum activity against Gram-positive, Gram-negative, mycobacterial organisms, and anaerobes. Their mechanism involves inhibiting DNA gyrase, which affects DNA function leading to bacterial cell damage (da Silva, de Almeida, de Souza, & Couri, 2003). This suggests the potential of "4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline" in developing new antibacterial agents.
Anticancer Properties
- Chloroquine and its derivatives are explored for repurposing in cancer therapy, requiring a deeper understanding of the signaling pathways in cancer cell proliferation. This effort aims to develop compounds that can act synergistically in combination chemotherapy (Njaria et al., 2015). Therefore, quinoline derivatives, including "4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline", may hold potential in anticancer research.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O3/c1-2-27-17-7-15-12(6-16(17)24(25)26)18(10(8-21)9-22-15)23-11-3-4-14(20)13(19)5-11/h3-7,9H,2H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVQJDOMLLWGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453656 | |
| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline | |
CAS RN |
740791-06-4 | |
| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

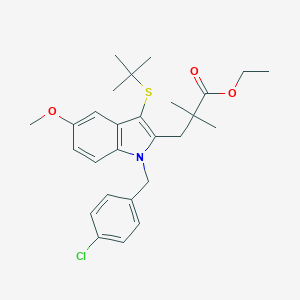
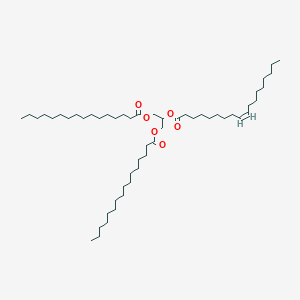

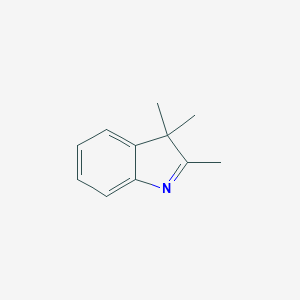
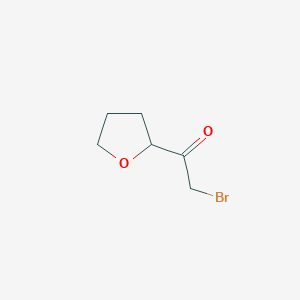

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)

